molecular formula C15H29N3O3 B14785915 tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate

Cat. No.: B14785915
M. Wt: 299.41 g/mol
InChI Key: OAFVRMHLHJWKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate: is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by coupling reactions to introduce the pyrrolidine ring and the amino acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or other transition metals .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In industrial applications, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: What sets tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)

InChI Key

OAFVRMHLHJWKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.